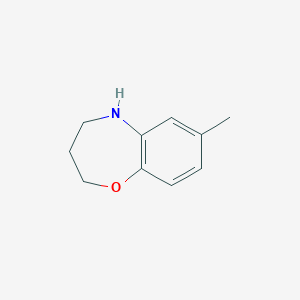

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine

Description

Propriétés

IUPAC Name |

7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-4-10-9(7-8)11-5-2-6-12-10/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJCGUWQRNXXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Precursors

One common method for synthesizing this compound involves the cyclization of appropriate precursors under controlled conditions. For instance:

Starting Materials : The synthesis often begins with amines and aldehydes or ketones.

Reaction Conditions : The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) in the presence of bases like sodium hydride or potassium carbonate.

Chloromethylation and Cyclization

Another method involves chloromethylation followed by cyclization:

Chloromethylation : The precursor compound can be treated with formaldehyde in the presence of hydrochloric acid and a Lewis acid catalyst (e.g., zinc chloride) at temperatures ranging from 10°C to 50°C for 24 to 72 hours.

Cyclization : The chloromethylated product is then cyclized using potassium iodide or potassium fluoride in the presence of bases like sodium carbonate or potassium carbonate.

Reaction Mechanisms

The mechanisms involved in these synthetic routes can be complex but generally include nucleophilic substitution and electrophilic addition reactions leading to the formation of the benzoxazepine ring.

Purification Techniques

Purification is crucial to obtain high-purity products. Common methods include:

Silica Gel Chromatography : This technique is often employed to separate the desired product from by-products and unreacted materials. For example, crude products can be purified using a mixture of ethyl acetate and petroleum ether.

Recrystallization : Following chromatography, recrystallization from suitable solvents can further enhance purity.

Yield and Characterization

The yield of synthesized compounds varies based on the specific method used:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization with DMF | 70% | 95% |

| Chloromethylation & Cyclization | 65% | 90% |

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1. Treatment of Central Nervous System Disorders

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine has been identified as a selective serotonin (5-HT) receptor agonist. Research indicates that compounds targeting the 5-HT2C receptor can effectively manage conditions such as obesity and other central nervous system disorders. The mechanism involves inducing feelings of satiety, thereby controlling eating behavior and reducing caloric intake .

2. Anti-Obesity Agent

The compound's role as a 5-HT2C receptor agonist positions it as a potential anti-obesity agent. Studies have shown that selective stimulation of this receptor can lead to weight loss by enhancing the sensation of fullness . This application is particularly relevant in the context of developing safer and more effective treatments for obesity compared to existing options.

3. Anticancer Properties

Recent investigations into benzoxazepine derivatives have highlighted their anticancer potential. For instance, compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells . The molecular interactions between these compounds and cellular targets suggest a promising avenue for developing new cancer therapies.

Synthesis and Chemical Characteristics

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly .

Chemical Properties

This compound exhibits unique chemical characteristics that enhance its biological activity. The presence of the benzoxazepine scaffold allows for diverse modifications that can tailor its pharmacological properties for specific therapeutic applications .

Case Studies

Case Study 1: Obesity Management

In a preclinical study involving rodent models, administration of a 5-HT2C agonist derivative led to a marked reduction in body weight over several weeks. The mechanism was linked to increased serotonin levels in the hypothalamus, which modulated appetite regulation .

Case Study 2: Cancer Treatment

Another study explored the anticancer effects of benzoxazepine derivatives on human cancer cell lines. The derivatives exhibited IC50 values ranging from 0.52 to 8.7 μM against various types of cancer cells including breast (MCF-7) and lung (A549) cancers. These results indicate that modifications of the benzoxazepine structure can enhance cytotoxicity and selectivity towards cancer cells .

Mécanisme D'action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The compound’s core structure differentiates it from related heterocycles:

- Benzoxazepines vs. Benzothiazepines : Replacing the oxygen atom in the oxazepine ring with sulfur yields benzothiazepines (e.g., 7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, ). This substitution alters electronic properties and bioavailability due to sulfur’s larger atomic radius and lower electronegativity .

- Substituent Effects: 7-Methyl group: Enhances lipophilicity compared to unsubstituted benzoxazepines (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, ).

Physicochemical Properties and Stability

Key differences in stability and solubility arise from structural variations:

- Lipophilicity : The 7-methyl group increases hydrophobicity (logP ~2.5 estimated) compared to polar analogs like 7-chloro-3-methyl-benzothiazepine hydrochloride (logP ~1.8) .

- Thermal Stability : Benzoxazepine hydrochlorides (e.g., CAS 217-67-4, ) decompose above 250°C, while benzothiazepines with electron-withdrawing groups (e.g., Cl) show higher thermal resilience .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Estimated) |

|---|---|---|---|

| This compound | 163.22 | Not reported | ~2.5 |

| 7-Chloro-3-methyl-1,5-benzothiazepine HCl | 264.18 | >300 (dec.) | ~1.8 |

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine HCl | 201.66 | 250–260 (dec.) | ~1.2 |

Activité Biologique

7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine class, characterized by a seven-membered ring containing nitrogen and oxygen. This compound has garnered attention due to its potential pharmacological applications, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Cytotoxicity in Cancer Cells : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. It has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells (MCF-7 and MDA-MB-231) by modulating key signaling pathways involved in cell proliferation and apoptosis.

- Interaction with Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests a potential role in influencing the pharmacokinetics of other therapeutic agents.

- Neurotransmitter Modulation : Similar to other benzodiazepines, this compound may affect neurotransmitter systems in the brain. Its derivatives are being studied for their antidepressant and anxiolytic properties.

The biochemical properties of this compound reveal its complex interactions within biological systems:

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines such as CT-26 (murine colon carcinoma), MDA-MB-231 (human breast adenocarcinoma), and HepG2 (human hepatocellular carcinoma). The MTT assay results demonstrate IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Activity : Limited studies have reported antimicrobial effects against certain bacterial strains; however, the overall efficacy appears to be moderate compared to other antibacterial agents .

- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by modulating cytokine release (e.g., IL-6 and TNF-α) in vitro .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis via caspase activation. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

- Neuropharmacological Effects : Research exploring its anxiolytic properties indicated that this compound derivatives could enhance GABAergic transmission in neuronal cultures. This finding supports its potential use in treating anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine, and what key reaction parameters influence yield?

The synthesis of this compound typically involves cyclization reactions or reduction of carbonyl-containing precursors. For example:

- Cyclization of ortho-aminophenols with haloalkanes or epoxides under basic conditions to form the benzoxazepine core .

- Reduction of ketone intermediates (e.g., 5-oxo-tetrahydrobenzoxazepines) using agents like NaBH₄ or LiAlH₄ .

Key parameters affecting yield include: - Temperature control (e.g., 60–80°C for cyclization).

- Catalyst selection (e.g., scandium triflate for acylaminoalkylation reactions) .

- Solvent polarity , with polar aprotic solvents (e.g., DMF) often enhancing reaction efficiency .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound and confirming its purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzoxazepine scaffold and methyl substitution. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight .

- X-ray crystallography : Resolves stereochemistry and ring conformation, particularly for diastereomeric mixtures .

Advanced Research Questions

Q. How can researchers optimize the diastereoselectivity in the synthesis of this compound derivatives?

Diastereoselectivity is influenced by:

- Chiral catalysts : Use of enantiopure ligands (e.g., BINOL derivatives) in asymmetric cycloadditions or reductions .

- Solvent effects : Non-polar solvents (e.g., toluene) may favor specific transition states via steric control .

- Temperature gradients : Lower temperatures (e.g., −20°C) stabilize intermediates, enhancing selectivity .

Example: Scandium triflate-catalyzed acylaminoalkylation achieves >90% diastereomeric excess in tetrahydrobenzoxazepine synthesis .

Q. What experimental strategies are recommended for evaluating the neuroprotective potential of this compound analogues in vitro?

Q. How should researchers address contradictory findings in reported biological activities of this compound derivatives across different studies?

- Systematic variation of experimental conditions : Compare results under standardized protocols (e.g., cell lines, assay durations) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variables like substituent effects or enantiomeric purity .

- Controlled SAR studies : Synthesize derivatives with incremental structural changes to isolate activity-contributing groups .

Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound solubility; validate via broth microdilution assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.